The hexahydro-1H-pyrrolizin-3-one core structure comprises two fused rings: a pyrrolidine ring and a tetrahydropyridinone ring. The presence of a chiral center at the bridgehead carbon atom (C-7a) leads to the existence of stereoisomers. The relative stereochemistry of substituents on the pyrrolizidinone ring significantly influences its conformational preferences and, consequently, its biological activity. Techniques like X-ray crystallography and NMR spectroscopy have been instrumental in elucidating the structural features and conformational preferences of these compounds. [ [], [], [] ]
The mechanism of action for hexahydro-1H-pyrrolizin-3-ones varies depending on the specific compound and its target. For instance, pyrrolizidinone-based phosphodiesterase IVb inhibitors, like compound 1, bind to the catalytic site of the enzyme, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP). [ [], [] ] This inhibition leads to increased intracellular cAMP levels, impacting various downstream signaling pathways involved in inflammation and other physiological processes.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2